2-Acetylbenzofurans have been employed successfully as starting materials for the production of biologically active compounds.
One of the methods of synthesis is the Friedel-Crafts acetylation of benzofuran, which provides a fundamental method for the preparation of 2-acetylbenzofuran.
Benzofuran compounds are a class of compounds that are ubiquitous in nature.
2-Acetyl-7-ethylbenzofuran is used as an intermediate in the production of Bufuralol Hydrochloride.
2-Acetyl-7-ethylbenzofuran is a chemical compound with the molecular formula . This compound features a benzofuran ring substituted with an acetyl group at the 2-position and an ethyl group at the 7-position. Benzofurans are known for their diverse biological activities, and the presence of substituents can significantly influence their properties and reactivity.
Benzofuran derivatives, including 2-acetyl-7-ethylbenzofuran, have been studied for their potential anticancer properties. Research indicates that modifications at specific positions on the benzofuran ring can enhance cytotoxic activity against various cancer cell lines. For instance, structure-activity relationship studies have shown that substituents at the C-2 position are crucial for cytotoxic activity against human cancer cells .
Additionally, compounds with similar structures have demonstrated anti-inflammatory and antimicrobial activities, suggesting a broad spectrum of biological effects linked to this class of compounds .
Several synthetic routes have been developed for producing 2-acetyl-7-ethylbenzofuran:
Studies on interaction profiles indicate that 2-acetyl-7-ethylbenzofuran may interact with various biological targets, influencing pathways related to cell proliferation and apoptosis. The presence of specific functional groups in its structure enhances binding affinity to target proteins, which is critical for its therapeutic efficacy .
Research into its interactions with enzymes and receptors continues to provide insights into its mechanism of action and potential side effects.
Several compounds share structural similarities with 2-acetyl-7-ethylbenzofuran, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Acetylbenzofuran | Benzofuran ring with acetyl group | Anticancer properties |
| 7-Ethylbenzofuran | Benzofuran ring with ethyl group | Antimicrobial activity |
| 5-Bromo-2-acetylbenzofuran | Bromine substitution | Enhanced anticancer activity |
| Benzofuran-2-carboxylic acid | Carboxylic acid substitution | Anti-inflammatory properties |
The uniqueness of 2-acetyl-7-ethylbenzofuran lies in its specific combination of substituents, which modulate its biological activity and reactivity compared to these similar compounds. The strategic placement of the acetyl and ethyl groups enhances its potential as a therapeutic agent while contributing to its distinct chemical behavior.
The Friedel-Crafts acylation remains a cornerstone for synthesizing 2-acetylbenzofuran derivatives. In this method, benzofuran undergoes electrophilic substitution using acetylating agents like acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., AlCl₃ or FeCl₃). For 2-acetyl-7-ethylbenzofuran, pre-ethylation of the benzofuran core at the 7-position is required before acylation. A representative procedure involves:
Key challenges include controlling regioselectivity and minimizing polyacylation byproducts. Recent modifications employ greener catalysts like hierarchical BEA zeolites to enhance selectivity.
Cyclodehydration of α-phenoxy ketones offers a direct route to benzofuran scaffolds. For example, Eaton’s reagent (P₂O₅–MeSO₃H) promotes intramolecular Friedel-Crafts reactions, converting α-phenoxy ketones into 2,3-disubstituted benzofurans. Applied to 7-ethyl-substituted precursors, this method achieves yields up to 94% under mild conditions (50–90°C, 2–6 hours).
Table 1: Comparison of Classical Synthetic Methods
| Method | Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, 0–30°C | 70–89 | Scalable, minimal side products |
| Cyclodehydration | Eaton’s reagent, 50°C | 85–94 | High regioselectivity, mild conditions |
Palladium-catalyzed Suzuki-Miyaura couplings enable modular construction of substituted benzofurans. Ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate, a structural analog, is synthesized via Suzuki coupling between 5-iodobenzofuran and aryl boronic acids (PdCl₂(dppf)·CH₂Cl₂, Na₂CO₃, 70°C). Adapting this protocol for 2-acetyl-7-ethylbenzofuran involves coupling ethylated benzofuran precursors with acetyl-containing boronic esters.
Copper-free Sonogashira reactions further expand access to alkynylated intermediates, which are hydrogenated to install ethyl groups. For instance, coupling 7-iodobenzofuran with trimethylsilylacetylene followed by desilylation and hydrogenation yields 7-ethylbenzofuran.
Microwave irradiation drastically reduces reaction times and improves yields. Hu et al. demonstrated that benzofuran-3(2H)-ones are synthesized in 43–58% yields within 30 minutes using microwave conditions. Applied to 2-acetyl-7-ethylbenzofuran, this method could streamline cyclization steps, particularly for thermally sensitive intermediates.
Stereoselective synthesis remains challenging due to the planar aromatic system. However, enantioselective carboamination reactions using copper(II) catalysts have been employed for related indolizidine alkaloids. For 2-acetyl-7-ethylbenzofuran, chiral auxiliaries or asymmetric hydrogenation of prochiral ketones may introduce stereocenters in side chains.
Eco-friendly protocols prioritize solvent reduction and recyclable catalysts. Amberlyst-15® in PEG-400 facilitates room-temperature synthesis of 3-benzoyl-5-hydroxybenzofuran derivatives with >90% yields, avoiding toxic solvents. Similarly, phosphoric acid-catalyzed cyclodehydration in water minimizes waste.
Table 2: Green Synthesis Metrics
| Parameter | Traditional Method | Green Method |
|---|---|---|
| Solvent | CH₂Cl₂, toluene | PEG-400, water |
| Catalyst Recovery | Not feasible | Amberlyst-15® reusable |
| Reaction Time | 6–12 hours | 1–3 hours |
Palladium catalysis has emerged as a cornerstone for modifying benzofuran derivatives, including 2-acetyl-7-ethylbenzofuran. A notable method involves palladium-mediated Sonogashira coupling, which facilitates the introduction of alkynyl groups into the benzofuran framework. For instance, Reddy et al. demonstrated that iodophenols and terminal alkynes undergo coupling in the presence of (PPh₃)₂PdCl₂ and CuI, yielding functionalized benzofurans with 84–91% efficiency [2]. This reaction proceeds via oxidative addition of the aryl iodide to Pd⁰, followed by transmetallation with the copper-acetylide intermediate (Figure 1).
Key reaction parameters:
The ethyl group at position 7 exerts minimal steric hindrance, allowing selective functionalization at position 3 or 4 of the benzofuran ring. Computational studies suggest that the acetyl group at position 2 stabilizes the transition state through resonance effects [2].
While rhodium-catalyzed C–H activation is well-established for benzofuran derivatives, direct applications to 2-acetyl-7-ethylbenzofuran remain underexplored in the literature. General rhodium(III) catalysis strategies for similar substrates involve chelation-assisted C–H bond cleavage. For example, [Cp*RhCl₂]₂ catalyzes the ortho-alkenylation of benzofurans via a five-membered rhodacycle intermediate [2]. However, the acetyl group in 2-acetyl-7-ethylbenzofuran may impede chelation, necessitating tailored directing groups or modified reaction conditions.
Hypothetical pathway:
This approach remains speculative for 2-acetyl-7-ethylbenzofuran, as current literature focuses on simpler benzofuran scaffolds [2].
Organocatalysis offers enantioselective routes to chiral benzofuran derivatives. Although no studies directly address 2-acetyl-7-ethylbenzofuran, proline-derived catalysts have been employed for asymmetric aldol reactions in related systems. For instance, Jørgensen-Hayashi-type catalysts induce enantioselective α-functionalization of ketones adjacent to the benzofuran oxygen [2]. Applying this to 2-acetyl-7-ethylbenzofuran could yield axially chiral derivatives via dynamic kinetic resolution.
Proposed mechanism:
Challenges include steric interference from the ethyl group and competing racemization pathways.
Photoredox catalysis enables radical-based functionalization under mild conditions. For benzofurans, iridium-based photocatalysts (e.g., Ir(ppy)₃) generate aryl radicals via single-electron transfer (SET). In one protocol, visible-light irradiation of 2-acetyl-7-ethylbenzofuran with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ and a Hantzsch ester produces C3-alkylated derivatives through a radical chain mechanism [2].
Reaction profile:
The ethyl group’s electron-donating nature enhances radical stability at position 7, while the acetyl group directs reactivity to position 3.
| Parameter | Experimental or computed value | Comment |
|---|---|---|
| Molecular formula | C₁₂H₁₂O₂ [1] | Pure benzofuran backbone with acetyl and ethyl substituents |
| Exact mass | 188.0837 Da [1] | Confers high ligand efficiency |
| Calculated logP (XLogP3) | 3.1 [1] | Balanced permeability for oral bioavailability |
| Topological polar surface area | 30.2 Ų [1] | Predicts blood–brain barrier penetration |
| Rotatable bonds | 2 [1] | Low conformational entropy loss on binding |
Interpretation – The modest polar surface area and limited flexibility suggest that 2-acetyl-7-ethylbenzofuran can traverse cell membranes, an attribute consistent with the intracellular mechanisms detailed below.
| Structural motif exemplifying the 2-acetyl-7-ethyl pharmacophore | Primary kinase target | Potency (half-maximal inhibitory concentration) | Assay system | Mechanistic note |
|---|---|---|---|---|
| 2-Acetyl-benzofuran thiosemicarbazone hybrid bearing an electron-rich 7-position (compound 8) [2] | Phosphatidylinositol-3-kinase catalytic subunit alpha | 2.21 nM [2] | Enzyme-coupled adenosine triphosphate turnover | Occupies adenosine triphosphate pocket through bidentate hydrogen bonds from the thioamide carbonyl |
| Same hybrid 8 [2] | Vascular endothelial growth factor receptor-2 kinase domain | 68 nM [2] | Time-resolved fluorescence resonance energy transfer | 7-aryl lipophilic wall enhances π-π stacking with tyrosine 1052 |
| 2-Acetyl-7-phenylaminobenzofuran (STAT3 scaffold 27) [3] | Signal transducer and activator of transcription-3 SH2 pocket | 0.16 µM [3] | Fluorescence polarization phosphotyrosine-peptide displacement | Ethyl at position 7 increases hydrophobic burial, improving on 2-acetylbenzofuran parent by 4-fold |
| Halogenated 2-acetylbenzofuran methyl esters with 7-alkyl side chains [4] | Polo-like kinase-1 polo-box domain | 0.93 µM [4] | Differential scanning fluorimetry | 7-ethyl increases van der Waals complementarity inside hydrophobic cleft |
| 7-Ethyl-benzofuran-coumarin hybrid [5] | Epidermal growth factor receptor tyrosine kinase | 0.07 µM [5] | Cell-free lanthanide immunoassay | Fusion of coumarin carbonyl with 2-acetyl strengthens bidentate coordination to Met 769 carbonyl |
| Representative analogue containing 2-acetyl-7-ethyl-like pharmacophore | Model cell line | Key apoptotic events | Quantitative outcome | Time to onset |
|---|---|---|---|---|
| BL-038, a 6-(4-methoxyphenyl) benzofuran-4-yl acetate with 2-acetyl core [6] | Human chondrosarcoma JJ012 | Mitochondrial membrane depolarization, cytochrome c release, caspase-9 and caspase-3 cleavage | 50% viability loss at1.8 µM [6] | 24 h |
| ACDB, 6-(4-dimethylaminophenyl) benzofuran-4-yl acetate featuring 2-acetyl and 7-hydrophobic group [7] | Chondrosarcoma SW1353 | C/EBP homologous protein-mediated endoplasmic reticulum stress, calpain activation | 70% terminal deoxynucleotidyl transferase dUTP nick end labeling positivity at5.0 µM [7] | 48 h |
| 2-Benzoyl-7-ethoxybenzofuran derivative 6a [8] | Breast carcinoma MCF-7 | G₂/M checkpoint arrest, microtubule destabilization | Anti-proliferative half-maximal inhibitory concentration 2.4 nM [8] | 12 h |
Synthesis of insights – Electron-deficient C-2 carbonyl strengthens hydrogen-bond anchoring within kinase nucleophilic residues, while the C-7 ethyl side chain aligns the heteroarene for π-stacking, collectively yielding low-nanomolar multi-kinase inhibition. These kinase perturbations couple to mitochondrial and endoplasmic reticulum stress, driving apoptosis through both intrinsic and integrated stress pathways [6] [7].
| 2-Acetyl-benzofuran derivative | Gram-positive minimum inhibitory concentration | Gram-negative minimum inhibitory concentration | Mechanistic hallmark | Reference |
|---|---|---|---|---|
| 7-Ethyl-2-benzofuran barbitone conjugate 23 [9] | Staphylococcus aureus 29.76 µM [9] | Pseudomonas aeruginosa 38.50 µM [9] | Bromine at C-5 plus ethyl at C-7 promote lipophilic insertion, disrupting bilayer packing | [9] |
| 7-Ethoxy-5-hydroxy-2-benzofuryl ketoxime 38 [9] | Staphylococcus aureus 0.039 µg/mL [9] | Klebsiella pneumoniae 2.5 µg/mL [9] | Oxime hydrogen-bond donor triggers pore formation when ethyl groups diminish steric hindrance | [9] |
| Bisaminomethylated aurone benzofuran 31 [9] | Bacillus subtilis 25 µg/mL [10] | Escherichia coli 25 µg/mL [10] | Amphipathic cationic arms synergise with the hydrophobic ethyl tail to destabilize membranes | [10] |
| 7-Substituted 2-acetylbenzofuran analogue | Target fungus | Minimum inhibitory concentration | Molecular interaction with β-1,3-glucan synthase | Reference |
|---|---|---|---|---|
| 5-Bromo-2-acetyl-7-ethylbenzofuran oxime-ether [11] | Candida albicans 1.6 µg/mL [11] | Hydrogen bonding by oxime oxygen mimics uridine diphosphate-glucose ribose; ethyl boosts hydrophobic contact | [11] | |
| 2-Acetyl-7-ethylbenzofuran sulfonamide 35 [12] | Aspergillus niger 14.90 µM [12] | Sulfonamide anion chelates Mg²⁺ at catalytic base, interfering with chitin polymerisation | [12] |
Observation – The C-7 ethyl substituent consistently lowers the hydrophilic–lipophilic balance, favoring permeation across robust fungal and bacterial envelopes while preserving polar handles at C-2 for enzyme anchoring [9] [11].
| Prototype built on 2-acetyl-7-ethyl logic | Key inflammatory mediator affected | Cellular or animal model | Quantitative modulation | Mechanistic route | Reference |
|---|---|---|---|---|---|
| Piperazine–benzofuran hybrid 5d with 2-acetyl and hydrophobic 7-tail [13] | Nitric oxide synthase-dependent nitrite release | Lipopolysaccharide-activated RAW-264.7 macrophages | Half-maximal inhibitory concentration 52.23 µM [13] | Prevents phosphorylation of inhibitor κB kinase α/β, stabilising inhibitor κB and preventing nuclear translocation of nuclear factor κB | [13] |
| 2-Aroylbenzofuran DK-1014 bearing para-alkoxy ethyl group [14] | Interleukin-6, interleukin-4, mucus hypersecretion | Ovalbumin-sensitised BALB/c mice | 70% reduction in bronchoalveolar lavage interleukin-6 [14] | Down-regulates activator protein-1 nuclear translocation and dampens protein kinase B–mammalian target of rapamycin signalling | [14] |
| Benzofuran–pyrazole–pyridine hybrid 8 including 2-acetyl core [15] | C-reactive protein, regulated on activation normal T cell expressed and secreted chemokine | Monoiodoacetate-induced osteoarthritis rats | 65% reduction in serum C-reactive protein [15] | Dual suppression of cyclooxygenase-2 catalytic cycle and nuclear factor erythroid 2-related factor-2 oxidative program activation | [15] |
Mechanistic convergence – Position 7 hydrophobic growth improves engagement with the cyclooxygenase lipid channel and contributes to favorable docking into the tumor necrosis factor-α converting enzyme catalytic site, enabling simultaneous attenuation of upstream and downstream inflammatory drivers [13] [14].